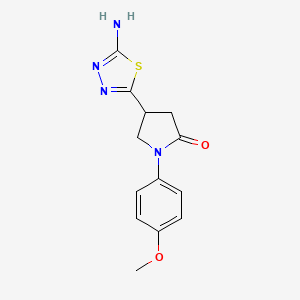

![molecular formula C10H8N2OS B1277693 3,7-二甲基-5-氧代-5H-[1,3]噻唑并[3,2-a]吡啶-8-腈 CAS No. 863763-95-5](/img/structure/B1277693.png)

3,7-二甲基-5-氧代-5H-[1,3]噻唑并[3,2-a]吡啶-8-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

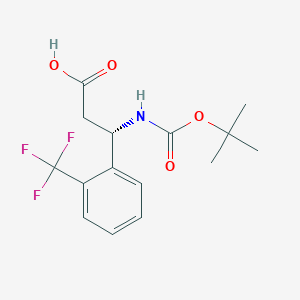

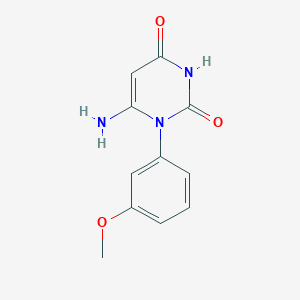

The compound of interest, 3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile, is a heterocyclic compound that appears to be closely related to various synthesized pyridine derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described could be relevant to understanding its synthesis and properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions that can yield complex structures with diverse biological activities. For instance, a similar compound, 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile, was synthesized through the reaction of a substituted pyrazolinone with benzylidene malononitrile, leading to fused heterocyclic systems . This suggests that the synthesis of our compound of interest might also involve a multi-step reaction, possibly starting with a thiazolyl-pyrazolinone precursor and a suitable nitrile.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings, including pyridine and thiazole, which are known for their chemical reactivity and potential interaction with biological targets. The presence of substituents like methyl groups and a nitrile function can significantly influence the electronic distribution and, consequently, the reactivity and interaction with biological molecules .

Chemical Reactions Analysis

Compounds with a pyridine nucleus often undergo various chemical reactions, including substitutions and additions, due to the presence of a reactive nitrile group and other functional groups. For example, the related compound 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile was used as a precursor for the synthesis of Schiff bases, pyrazole derivatives, urea derivatives, and carbamates, indicating a wide range of possible chemical transformations . This implies that 3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile could also be a versatile intermediate for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of electron-withdrawing groups like the nitrile can affect the compound's polarity, solubility, and stability. The steric effects of the methyl groups and the planarity of the fused ring system can also play a role in the compound's physical properties and its interaction with solvents and other chemicals. While the exact properties of the compound are not detailed in the provided papers, the related structures suggest that it would exhibit properties typical of aromatic heterocycles with similar substituents .

科学研究应用

合成和化学反应

- 杂环合成中的曼尼希反应:该化合物可以通过曼尼希反应合成。Dotsenko 和 Krivokolysko (2013) 通过用异丁醛和伯芳香胺处理 N-甲基吗啉 4-芳基-3-氰基-6-氧代-1,4,5,6-四氢吡啶-2-硫醇盐,证明了噻唑并[3,2-a]吡啶的形成,包括该化合物的变体 (Dotsenko & Krivokolysko, 2013)。

光学和光谱分析

- 荧光量子产率:石等 (2016) 发现包括 5-氧代-3,5-二氢-2H-噻唑并[3,2-a]吡啶-7-羧酸的化合物(其结构与本化合物相似)在理解高荧光量子产率的碳点荧光起源方面具有重要意义 (石等,2016)。

结构特征

- X 射线和光谱分析:Cetina 等人 (2010) 对吡啶衍生物进行了研究,重点关注通过红外和电子光谱分析结构特征。这项研究有助于理解相关化合物的分子结构和光学性质 (Cetina 等,2010)。

在多组分反应中的应用

- 通过多组分反应环化:Altug 和 Caner (2013) 探索了噻唑并[3,2-a]吡啶衍生物的有效合成,展示了这些化合物在多组分缩合反应中的多功能性 (Altug & Caner, 2013)。

光谱表征和应用

- 光敏性研究:Roushdy 等人 (2019) 专注于相关化合物的光谱表征和光敏性研究,突出了它们在光电器件中的潜力 (Roushdy 等,2019)。

作用机制

- Unfortunately, due to the lack of extensive research, the primary targets of 3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile remain unknown .

- However, thiazole derivatives often impact diverse pathways, including inflammation, cell proliferation, and metabolism .

Target of Action

Biochemical Pathways

Pharmacokinetics (ADME)

属性

IUPAC Name |

3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c1-6-3-9(13)12-7(2)5-14-10(12)8(6)4-11/h3,5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLHSTADBBGTBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=CSC2=C1C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801185441 |

Source

|

| Record name | 3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile | |

CAS RN |

863763-95-5 |

Source

|

| Record name | 3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863763-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

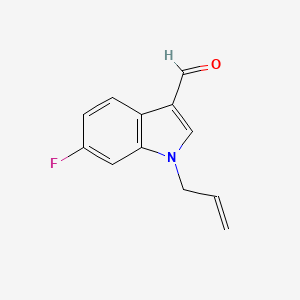

![2-([1,1'-Biphenyl]-4-yloxy)ethanamine](/img/structure/B1277612.png)

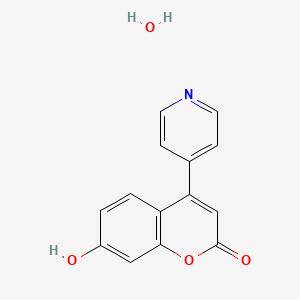

![2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide](/img/structure/B1277620.png)

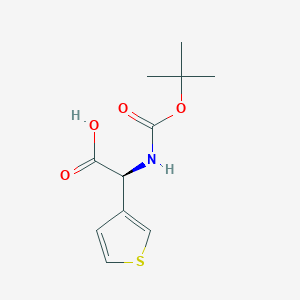

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B1277622.png)

![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)

![5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1277653.png)